![molecular formula C19H18N6O3 B2435087 3-bencil-7-{[(3,5-dimetilisoxazol-4-il)metil]amino}pirimidino[4,5-d]pirimidina-2,4(1H,3H)-diona CAS No. 1396760-41-0](/img/structure/B2435087.png)

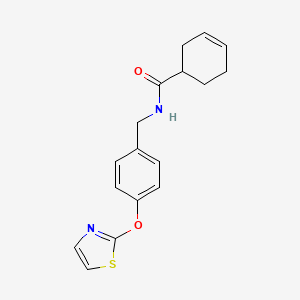

3-bencil-7-{[(3,5-dimetilisoxazol-4-il)metil]amino}pirimidino[4,5-d]pirimidina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

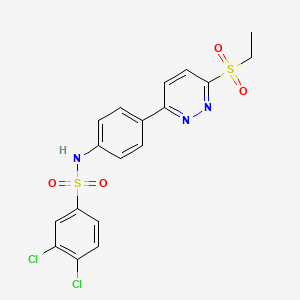

The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .

Chemical Reactions Analysis

In a study, derivatives of a similar compound were synthesized to evaluate their inhibitory activities against BRD4 . The phthalazinone moiety of one of the derivatives mimicked the PAPR1 substrate, displaying a moderate inhibitory effect on PARP1 .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer de mama: Inhibición de BRD4

El cáncer de mama sigue siendo un problema de salud significativo en todo el mundo. Los investigadores han estado buscando activamente agentes terapéuticos novedosos para combatir esta enfermedad. Una vía prometedora implica dirigirse a la proteína 4 que contiene bromodominio (BRD4), que juega un papel crucial en la transcripción genética y la regulación del ciclo celular. En un estudio reciente, los científicos diseñaron y sintetizaron derivados de la 4-(3-(3,5-dimetilisoxazol-4-il)bencil)ftalazina-1(2H)-ona. Entre estos compuestos, DDT26 exhibió potentes efectos inhibitorios sobre BRD4, con un valor de IC50 de 0.237 ± 0.093 μM. Cabe destacar que DDT26 también demostró una actividad antiproliferativa significativa contra las líneas celulares de cáncer de mama triple negativo (TNBC) y las células MCF-7. Este hallazgo sugiere que DDT26 podría servir como compuesto líder para el desarrollo de agentes anticancerígenos efectivos dirigidos a BRD4 .

Modulación de PARP1

Curiosamente, la parte de ftalazinona de DDT26 imitó el sustrato de PAPR1, lo que llevó a efectos inhibitorios moderados sobre la Poli(ADP-ribosa) polimerasa 1 (PARP1). PARP1 está involucrado en la reparación y el mantenimiento del ADN. DDT26 exhibió un valor de IC50 de 4.289 ± 1.807 μM contra PARP1. Esta doble actividad, dirigida tanto a BRD4 como a PARP1, convierte a DDT26 en un candidato convincente para futuras investigaciones .

Regulación de c-MYC y γ-H2AX

Se encontró que DDT26 modulaba la expresión de c-MYC, un oncogén crítico asociado con la proliferación y supervivencia celular. Además, indujo daño al ADN al afectar γ-H2AX, un marcador de roturas de doble cadena de ADN. Estas acciones contribuyen a sus efectos anticancerígenos y merecen una mayor exploración .

Inhibición de la migración celular

DDT26 inhibió eficazmente la migración celular, un proceso crucial en la metástasis del cáncer. Al interferir con el movimiento celular, puede ayudar a prevenir la propagación del cáncer .

Supresión de la formación de colonias

La formación de colonias es un sello distintivo del crecimiento de las células cancerosas. DDT26 demostró la capacidad de suprimir la formación de colonias, lo que sugiere su potencial como agente anticancerígeno .

Arresto del ciclo celular en la fase G1

DDT26 detuvo el ciclo celular en la fase G1 en las células MCF-7. Esta interrupción de la progresión del ciclo celular podría obstaculizar la proliferación de las células cancerosas .

En resumen, la 3-bencil-7-{[(3,5-dimetilisoxazol-4-il)metil]amino}pirimidino[4,5-d]pirimidina-2,4(1H,3H)-diona es prometedora como un compuesto multifacético con aplicaciones en la terapia del cáncer de mama, la modulación de PARP1 y la regulación del ciclo celular. Se necesitan más investigaciones para explorar completamente su potencial y optimizar su uso en entornos clínicos . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .

Mode of Action

The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .

Biochemical Pathways

The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.

Pharmacokinetics

Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .

Result of Action

The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Direcciones Futuras

The development of novel therapeutic agents with different mechanisms of action is a pressing need in cancer therapy . Compounds like “3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” could potentially be explored further for their therapeutic efficacy.

Análisis Bioquímico

Biochemical Properties

The 3,5-dimethylisoxazole moiety in 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been identified as a novel acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains . This suggests that the compound may interact with various enzymes and proteins, particularly those involved in epigenetic regulation .

Cellular Effects

In terms of cellular effects, derivatives of 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown significant anti-proliferative activity against certain cancer cell lines . For instance, compound DDT26, a derivative of this compound, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Propiedades

IUPAC Name |

6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLQKLSTBJBJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)

![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)

![N-(4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435016.png)

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)